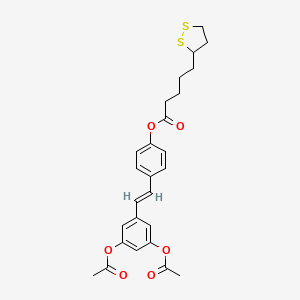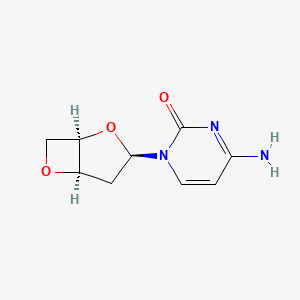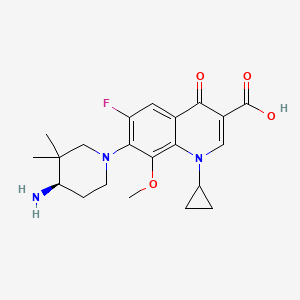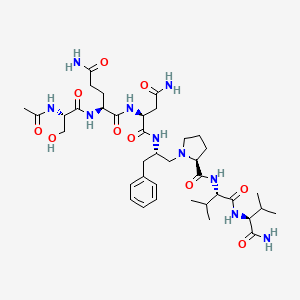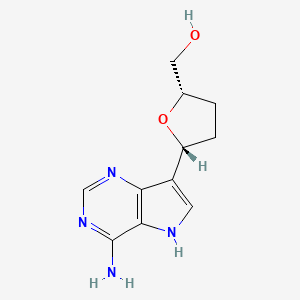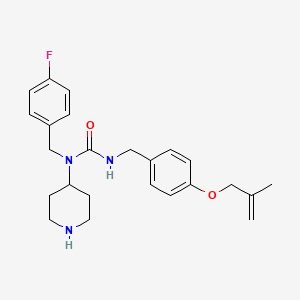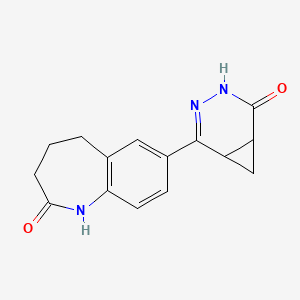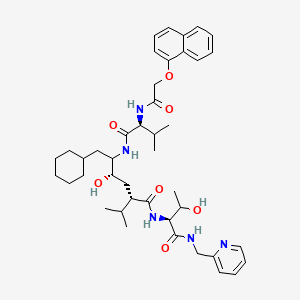
Noa-Val-CVA-Thr-Amp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-Val-CVA-Thr-Amp involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) . The use of advanced technologies ensures the consistent production of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Noa-Val-CVA-Thr-Amp undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Noa-Val-CVA-Thr-Amp has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Noa-Val-CVA-Thr-Amp involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes . The compound’s structure allows it to interact with cell membranes, leading to changes in membrane permeability and cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Noa-Val-CVA-Thr-Amp include other peptide-based molecules such as:
Uniqueness
This compound is unique due to its specific combination of amino acid residues and its ability to undergo a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
146363-74-8 |
|---|---|
Molecular Formula |
C42H59N5O7 |
Molecular Weight |
745.9 g/mol |
IUPAC Name |
(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H59N5O7/c1-26(2)33(40(51)47-39(28(5)48)41(52)44-24-31-18-11-12-21-43-31)23-35(49)34(22-29-14-7-6-8-15-29)45-42(53)38(27(3)4)46-37(50)25-54-36-20-13-17-30-16-9-10-19-32(30)36/h9-13,16-21,26-29,33-35,38-39,48-49H,6-8,14-15,22-25H2,1-5H3,(H,44,52)(H,45,53)(H,46,50)(H,47,51)/t28?,33-,34?,35-,38-,39-/m0/s1 |
InChI Key |
BLVQJUBWGQNMPI-AQGHBBIASA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](C(C)O)C(=O)NCC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(C(C)O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



